4-Isoxazolecarboxamide
Overview
Description
4-Isoxazolecarboxamide is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isoxazolecarboxamide can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes, leading to the formation of the isoxazole ring . Another method includes the condensation of hydroxylamine with β-ketoesters, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of eco-friendly catalysts and reagents to ensure a sustainable production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazolecarboxylic acids.
Reduction: Reduction reactions can convert it into isoxazolecarboxylates.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Isoxazolecarboxylic acids.
Reduction: Isoxazolecarboxylates.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
4-Isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with nucleoproteins, affecting viral replication and providing antiviral activity .
Comparison with Similar Compounds
Isoxazole: A parent compound with similar structural features.
Isoxazolecarboxylic acid: An oxidized form of 4-Isoxazolecarboxamide.
Isoxazolecarboxylate: A reduced form of this compound.
Uniqueness: this compound is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPXGTUBZXXKJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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